Home > Products > Screening Compounds P75976 > [des-Gly10, D-Phe6]-LH-RH ethylamide
[des-Gly10, D-Phe6]-LH-RH ethylamide - 57773-64-5

[des-Gly10, D-Phe6]-LH-RH ethylamide

Catalog Number: EVT-457700
CAS Number: 57773-64-5
Molecular Formula: C62H82N16O12
Molecular Weight: 1243.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of [des-Gly10, D-Phe6]-LH-RH ethylamide typically involves solid-phase peptide synthesis techniques. The general approach includes:

  1. Solid-Phase Peptide Synthesis: This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.
  2. Coupling Reactions: Amino acids are activated using coupling reagents (such as HBTU or DIC) to facilitate the formation of peptide bonds.
  3. Deprotection Steps: Protecting groups on the amino acids are removed at specific stages to allow for further coupling.
  4. Cleavage from the Resin: Once the desired sequence is achieved, the peptide is cleaved from the resin using trifluoroacetic acid (TFA) or other cleavage agents.
  5. Purification: The crude product is purified using high-performance liquid chromatography (HPLC) to obtain the final product with high purity .
Molecular Structure Analysis

The molecular structure of [des-Gly10, D-Phe6]-LH-RH ethylamide can be represented by its chemical formula C58H84N16O15C_{58}H_{84}N_{16}O_{15}. Key structural features include:

  • Peptide Backbone: The compound consists of a chain of amino acids linked by peptide bonds.
  • Substituents: The modification at position 10 (removal of glycine) and substitution at position 6 (with D-phenylalanine) are critical for its biological activity.
  • Conformation: The three-dimensional conformation of the molecule plays a significant role in its interaction with LHRH receptors.

The compound's structure has been analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, confirming its identity and purity .

Chemical Reactions Analysis

[des-Gly10, D-Phe6]-LH-RH ethylamide participates in several chemical reactions relevant to its biological function:

  1. Receptor Binding: It binds to gonadotropin-releasing hormone receptors, triggering intracellular signaling pathways that lead to hormonal modulation.
  2. Agonistic and Antagonistic Activity: Depending on the receptor context, it can act as either an agonist or antagonist, influencing cell proliferation in hormone-sensitive cancers .
  3. Metabolic Stability: The compound exhibits resistance to enzymatic degradation compared to native LHRH, enhancing its therapeutic potential.
Mechanism of Action

The mechanism of action for [des-Gly10, D-Phe6]-LH-RH ethylamide involves:

  • Receptor Activation: Upon binding to LHRH receptors on target cells, it activates downstream signaling pathways that regulate gonadotropin release from the pituitary gland.
  • Hormonal Modulation: This activation leads to altered levels of luteinizing hormone and follicle-stimulating hormone, which can inhibit tumor growth in hormone-dependent cancers .
  • Selective Signaling: The structural modifications allow for selective signaling properties, which can be exploited for targeted cancer therapies.
Physical and Chemical Properties Analysis

Key physical and chemical properties of [des-Gly10, D-Phe6]-LH-RH ethylamide include:

  • Molecular Weight: Approximately 1,195 g/mol.
  • Solubility: The compound is soluble in aqueous solutions at physiological pH.
  • Stability: It exhibits stability under physiological conditions but may degrade under extreme pH or temperature variations.

These properties are critical for its formulation in therapeutic applications .

Applications

[des-Gly10, D-Phe6]-LH-RH ethylamide has several scientific applications:

  1. Cancer Treatment: It is primarily used in the treatment of prostate cancer by modulating hormonal pathways that influence tumor growth.
  2. Research Tool: The compound serves as a valuable tool in studying LHRH receptor biology and developing new therapeutic strategies for hormone-related disorders.
  3. Clinical Trials: Various clinical studies have investigated its efficacy and safety profile in treating different types of cancers and benign prostatic hyperplasia .
Introduction to Gonadotropin-Releasing Hormone (GnRH) Analogs

Historical Development of Synthetic GnRH Agonists and Antagonists

The isolation and structural elucidation of mammalian GnRH by Schally and Guillemin (Nobel Prize, 1977) ignited intense efforts to synthesize analogs with enhanced pharmacological properties. Initial modifications focused on C-terminal stabilization, yielding [des-Gly10]LH-RH ethylamide—the first analog exhibiting 3-5-fold increased activity over native GnRH due to resistance to carboxypeptidase degradation [4]. Subsequent breakthroughs emerged from positional substitutions at residue 6, where glycine (Gly6) was replaced with D-amino acids. D-Leu6 and D-Trp6 analogs demonstrated 5-9-fold higher potency, attributed to enhanced receptor binding affinity and prolonged plasma half-life [4] [10]. The combinatorial approach—coupling D-amino acid6 substitutions with des-Gly10 ethylamide modifications—culminated in compounds like [des-Gly10, D-Ala6]-LH-RH ethylamide (buserelin) and [des-Gly10, D-Phe6]-LH-RH ethylamide. These exhibited radical potency enhancements (50-100 fold) due to synergistic effects on receptor affinity and proteolytic resistance [1] [4]. Concurrently, pioneering work on antagonists introduced substitutions at positions 1, 2, 3, and 6 (e.g., [D-Phe2, Pro3, D-Phe6]-LHRH), establishing critical structure-activity relationships (SAR) that differentiated agonist from antagonist design [6]. This era established foundational SAR: Position 6 D-amino acids confer conformational restraint and enzymatic stability, while C-terminal ethylamide modification impedes deamidation and mimics the bioactive conformation [4] [8].

Structural Evolution of [des-Gly10, D-Phe6]-LH-RH Ethylamide in Peptide Design

[des-Gly10, D-Phe6]-LH-RH ethylamide (chemical formula: C67H89N17O15) embodies two strategic modifications engineered to overcome limitations of native GnRH:

  • D-Phe6 Substitution: Replacement of Gly6 with the D-enantiomer of phenylalanine introduces a bulky, hydrophobic side chain. This sterically shields the Tyr5-Gly6 bond from endopeptidases (e.g., pituitary metalloendopeptidases) while inducing a type II β-turn conformation that enhances receptor docking efficiency [8] [10]. The D-configuration is critical, as L-Phe6 analogs show negligible activity due to incompatible stereochemistry with the receptor binding pocket [4].
  • des-Gly10-NH-CH2-CH3 (Ethylamide): Removal of Gly10 and its replacement with Pro9-NH-CH2-CH3 eliminates the primary site of carboxypeptidase cleavage. The ethylamide group mimics the hydrogen-bonding capacity of the native C-terminus while increasing lipophilicity, thereby improving membrane permeability and prolonging systemic exposure [1] [8].

Table 1: Structural Comparison of Native GnRH and Key Agonist Analogs

CompoundPosition 6 ModificationPosition 10 ModificationRelative PotencyProteolytic Stability
Native GnRH (Gonadorelin)GlyGly-NH2Low (t½ = 2-4 min)
[des-Gly10]-LH-RH ethylamideGlyPro-NHEt3-5×Moderate
[D-Ala6]-LH-RHD-AlaGly-NH25-9×Moderate
[des-Gly10, D-Ala6]-LH-RH ethylamideD-AlaPro-NHEt50-60×High
[des-Gly10, D-Phe6]-LH-RH ethylamideD-PhePro-NHEt~50×Very High

These modifications synergistically confer exceptional metabolic stability. In vitro degradation studies using rat tissue homogenates demonstrate that [des-Gly10, D-Phe6]-LH-RH ethylamide exhibits >20-fold higher resistance to membrane-bound endopeptidases compared to native GnRH and 2.5-fold greater stability than mono-substituted analogs like D-Phe6-GnRH [8]. This resilience directly translates to extended plasma residence time and duration of action in vivo [1] [8].

Role of Position-Specific Modifications in GnRH Analog Bioactivity

Position-specific substitutions in GnRH analogs exert discrete and synergistic effects on receptor binding, signal transduction, and pharmacokinetics:

  • Position 6 (Gly → D-Amino Acid): D-amino acids (D-Ala, D-Phe, D-Trp, D-Ser(tBu)) confer enzymatic stability by introducing steric hindrance at the cleavage-prone Tyr5-Gly6 bond. Crucially, they stabilize a bioactive β-II turn conformation between residues 5-8, optimizing side-chain orientation for high-affinity receptor engagement. Binding assays under physiological conditions reveal that D-Phe6 substitution increases receptor affinity by 15-30 fold compared to native GnRH, primarily by slowing dissociation kinetics [3] [10]. This contrasts sharply with L-configured analogs, which suffer rapid dissociation.
  • Position 10 (Gly-NH2 → Pro-NHEt): Ethylamide termination enhances resistance to carboxypeptidase-mediated degradation and increases lipophilicity (log P). Pharmacokinetic studies in rats show this modification alone extends elimination half-life (t½β) from 4 minutes (GnRH) to ~12 minutes ([des-Gly10]-LH-RH ethylamide) [8]. Combined with D-Phe6, t½β increases dramatically (>60 minutes), enabling sustained receptor stimulation [1] [5].
  • Synergistic Effects: The combination of D-Phe6 and Pro9-NHEt creates supra-additive gains in bioactivity. In coho salmon, a single injection of [des-Gly10, D-Ala6]-LH-RH ethylamide (structurally analogous to the D-Phe6 variant) elevated plasma gonadotropin for >96 hours versus only 24 hours for native GnRH, and accelerated oocyte maturation (germinal vesicle breakdown) with 50-fold higher potency [1]. Receptor binding analyses confirm this synergy: while D-Phe6 enhances affinity 15-fold, adding the ethylamide boosts it to >50-fold versus GnRH, primarily by reducing the dissociation constant (Kd) [3] [10].

Table 2: Impact of Position-Specific Modifications on Pharmacokinetic and Functional Parameters

ModificationReceptor Affinity (Fold vs GnRH)Plasma t½ (min)Enzymatic Stability (vs GnRH)Functional Outcome
None (Native GnRH)2-4Pulsatile gonadotropin release
D-Phe6 alone15-30×~108-10×Sustained LH/FSH surge (hours)
des-Gly10-NHEt alone3-5×~12Moderate activity prolongation
D-Phe6 + des-Gly10-NHEt>50×>60>20×Prolonged bioactivity (>4 days)

These principles established with [des-Gly10, D-Phe6]-LH-RH ethylamide formed the blueprint for subsequent "superagonists" like leuprolide ([D-Leu6, des-Gly10]-NHEt) and goserelin ([D-Ser(tBu)6, des-Gly10]-aza-Gly10-NH2), cementing position 6 and 10 modifications as indispensable in peptide-based reproductive therapeutics [4] [7].

Properties

CAS Number

57773-64-5

Product Name

[des-Gly10, D-Phe6]-LH-RH ethylamide

IUPAC Name

N-[1-[[1-[[1-[[1-[[1-[[1-[[5-(diaminomethylideneamino)-1-[2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide

Molecular Formula

C62H82N16O12

Molecular Weight

1243.4 g/mol

InChI

InChI=1S/C62H82N16O12/c1-4-66-60(89)51-17-11-25-78(51)61(90)44(16-10-24-67-62(63)64)71-54(83)45(26-35(2)3)72-55(84)46(27-36-12-6-5-7-13-36)73-56(85)47(28-37-18-20-40(80)21-19-37)74-59(88)50(33-79)77-57(86)48(29-38-31-68-42-15-9-8-14-41(38)42)75-58(87)49(30-39-32-65-34-69-39)76-53(82)43-22-23-52(81)70-43/h5-9,12-15,18-21,31-32,34-35,43-51,68,79-80H,4,10-11,16-17,22-30,33H2,1-3H3,(H,65,69)(H,66,89)(H,70,81)(H,71,83)(H,72,84)(H,73,85)(H,74,88)(H,75,87)(H,76,82)(H,77,86)(H4,63,64,67)

InChI Key

DCHIRKIHIUVOFN-UHFFFAOYSA-N

SMILES

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CN=CN6)NC(=O)C7CCC(=O)N7

Canonical SMILES

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CN=CN6)NC(=O)C7CCC(=O)N7

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.